(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of fused heterocyclic molecules featuring a thiazolo-triazolone core. The E-configuration of the benzylidene substituent at position 5 and the 4-isopropoxyphenyl group at position 2 are critical for modulating electronic, steric, and solubility properties. The tert-butyl group enhances lipophilicity, while the isopropoxy moiety balances polarity, making this compound a candidate for drug discovery or material science applications .
Properties
CAS No. |
371126-97-5 |
|---|---|
Molecular Formula |
C24H25N3O2S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H25N3O2S/c1-15(2)29-19-12-8-17(9-13-19)21-25-23-27(26-21)22(28)20(30-23)14-16-6-10-18(11-7-16)24(3,4)5/h6-15H,1-5H3/b20-14+ |
InChI Key |
PGWRSZNLJWJNEE-XSFVSMFZSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=N2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting appropriate starting materials such as α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate can be further reacted with hydrazine derivatives to form the triazole ring.
Substitution Reactions: The final compound is obtained by introducing the tert-butylbenzylidene and isopropoxyphenyl groups through substitution reactions using suitable reagents and catalysts.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Scientific Research Applications
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzyme function. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Electronic Insights
- Substituent Bulk : The tert-butyl group in the target compound introduces significant steric hindrance compared to ethyl (), isopropyl (), or smaller substituents. This bulk may enhance binding specificity but reduce solubility .
- Electron Effects : Bromine (electron-withdrawing, ) and methoxy groups (electron-donating, ) modulate the electron density of the aromatic system, influencing reactivity and interaction with biological targets.
- Configuration : The E-configuration of the benzylidene group (confirmed via X-ray in ) ensures optimal spatial alignment for π-π stacking or hydrogen bonding, whereas Z-isomers () exhibit distinct conformational preferences.
Biological Activity
(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , a compound characterized by its thiazole and triazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 419.5 g/mol. Its structure features a thiazolo-triazole framework, which is notable for its reactivity patterns and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2S |
| Molecular Weight | 419.5 g/mol |
| CAS Registry Number | 371126-97-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring : Utilizing appropriate precursors to create the thiazole framework.
- Benzylidene formation : Condensation reactions involving 4-tert-butylbenzaldehyde.
- Final assembly : Combining the thiazole with the triazole components in a controlled reaction environment.
These steps require precise control over reaction conditions to maximize yield and purity.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting tyrosinase. Research indicates that structural modifications can enhance inhibitory activity:
- Inhibition Potency : Similar compounds have demonstrated IC50 values significantly lower than standard inhibitors like kojic acid.
- Structure-Activity Relationship (SAR) : The presence of hydroxyl groups and specific substituents on the phenyl rings plays a crucial role in enhancing enzyme inhibition.
Case Studies
- Tyrosinase Inhibition : A study on derivatives similar to this compound revealed that specific substitutions could lead to potent tyrosinase inhibitors with IC50 values as low as , indicating over 190-fold potency compared to kojic acid .
- Antimicrobial Studies : Another investigation into related thiazole derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the thiazole ring contributes to bioactivity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolyltriazoles | Thiazole + Triazole | Antimicrobial, Anticancer |
| Benzothiazoles | Thiazole + Phenyl | Enzyme Inhibition |
| Phenyltriazoles | Triazole + Phenyl | Anti-inflammatory |
| This compound | Thiazole + Triazole + Substituents | Potentially high bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
